Cas no 153305-67-0 (2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL)

2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL structure
153305-67-0 structure
Product Name:2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
CAS No:153305-67-0
MF:C48H40P2
MW:678.778734207153
MDL:MFCD01311709
CID:91937
PubChem ID:4189906
Update Time:2025-09-28

2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL Chemical and Physical Properties

Names and Identifiers

    • 2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
    • TOL-BINAP
    • (S)-(-)-TOL-BINAP
    • (R)-(+)-TOL-BINAP
    • RAC-TOL-BINAP
    • rac-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
    • PHOSPHINE, 1,1'-[[1,1'-BINAPHTHALENE]-2,2'-DIYL]BIS[1,1-BIS(4-METHYLPHENYL)-
    • (±)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
    • KC-5103
    • p-tol-BINAP
    • rac-2,2‘-Bis(di-p-tolylphosphino)-1,1‘-binaphthyl
    • rac-tolyl-BINAP
    • TifluadoM
    • PHOSPHINE, 1,1''-[[1,1''-BINAPHTHALENE]-2,2''-DIYL]BIS[1,1-BIS(4-METHYLPHENYL)-
    • 2,2'-bis(di-p-tolylphosphanyl)-1,1'-binaphthalene
    • RAC-2,2'-Bis(di-p-t
    • rac-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl,96+%
    • RAC-2,2'-BIS(DI-P-TOLYPHOSPHINO)-1,1'-BINAPHTHYL, 96+%
    • A858441
    • (S)-2,2-Bis(di-p-tolylphosphino)-1,1-binaphthyl
    • T3153
    • 99646-28-3
    • AMY19649
    • R-tol-Binap
    • S-tol-Binap
    • J-009000
    • (S)-2,2 inverted exclamation mark -Bis(di-p-tolylphosphino)-1,1 inverted exclamation mark -binaphthalene
    • (R)-(+)-TolBINAP
    • AKOS015910869
    • SY059147
    • 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
    • (R)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthalene
    • 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthalene
    • (S)-Tol-BINAP
    • BP-12278
    • [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane
    • 2,2'-bis[di(4-methylphenyl)phosphino]-1,1'-binaphthyl
    • SY068517
    • (R)-Tol-BINAP
    • 2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl
    • T3152
    • 100165-88-6
    • 2,2'-bis(dip-tolylphosphino)-1,1'-binaphthyl
    • (R)-2,2 inverted exclamation mark -Bis(di-p-tolylphosphino)-1,1 inverted exclamation mark -binaphthalene
    • (S)-Tol BINAP
    • (s)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl
    • 153305-67-0
    • (+/-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
    • IOPQYDKQISFMJI-UHFFFAOYSA-N
    • MFCD01311709
    • FT-0701181
    • 2,2/'-Bis(di-p-tolylphosphino)-1,1/'-binaphthyl
    • SCHEMBL29176
    • A897564
    • (R)-(+)-2,2'-Bis(di-p-tolylphospino)-1,1'-binapthyl
    • (S)-P-TOL-BINAP
    • (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
    • AS-72654
    • (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
    • (S)-T-BINAP
    • (S)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
    • (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
    • {2'-[BIS(4-METHYLPHENYL)PHOSPHANYL]-[1,1'-BINAPHTHALEN]-2-YL}BIS(4-METHYLPHENYL)PHOSPHANE
    • (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
    • Phosphine, (1R)-[1,1'-binaphthalene]-2,2'-diylbis[bis(4-methylphenyl)-
    • 2,2 inverted exclamation marka-Bis(di-p-tolylphosphino)-1,1 inverted exclamation marka-binaphthyl
    • (S)-(-)-2,2\\'-BIS(DI-P-TOLYLPHOSPHINO)-1,1\\'-BINAPHTHYL
    • DB-239418
    • (S)-(-)-2,2-BIS(DI-P-TOLYLPHOSPHINO)-1,1-BINAPHTHYL
    • MDL: MFCD01311709
    • Inchi: 1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
    • InChI Key: IOPQYDKQISFMJI-UHFFFAOYSA-N
    • SMILES: P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1=CC=C2C=CC=CC2=C1C1=C2C=CC=CC2=CC=C1P(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 678.26100
  • Monoisotopic Mass: 678.261
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 12
  • Complexity: 1060
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 94.2

Experimental Properties

  • Color/Form: White crystalline powder
  • Melting Point: 252-256 °C
  • Boiling Point: 754.4 ºC at 760 mmHg
  • Flash Point: 438.8 ºC
  • PSA: 27.18000
  • LogP: 10.41000
  • Solubility: Not determined

2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26

2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL Pricemore >>

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2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL Production Method

2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:153305-67-0)2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
Order Number:A1199354
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:39
Price ($):788.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:153305-67-0)2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
A1199354
Purity:99%
Quantity:5g
Price ($):788.0
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